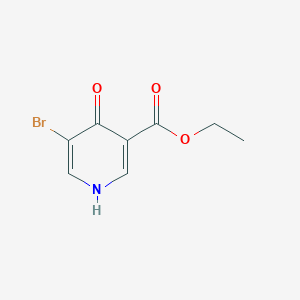

Ethyl 5-bromo-4-hydroxynicotinate

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic synthesis. fiveable.menumberanalytics.com Its derivatives are integral to numerous biologically active molecules, including essential coenzymes like NAD⁺, which is vital for cellular metabolism. fiveable.me The nitrogen atom in the pyridine ring imparts distinct polarity and basicity, influencing its reactivity and allowing for a wide range of chemical transformations. fiveable.menumberanalytics.com This has led to the widespread use of pyridine scaffolds in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents, as well as in the creation of novel materials and catalysts. numberanalytics.comwisdomlib.org The development of new and efficient methods for synthesizing substituted pyridines remains an active and important area of chemical research. numberanalytics.comorganic-chemistry.org

Overview of Halogenated and Hydroxylated Nicotinates as Versatile Synthetic Precursors

Within the broad family of pyridine derivatives, nicotinates, which are esters of nicotinic acid (pyridine-3-carboxylic acid), hold significant importance. The introduction of halogen and hydroxyl groups onto the nicotinate (B505614) framework further enhances their utility as synthetic intermediates. Halogenated nicotinic acid derivatives are recognized as crucial intermediates in the production of various pharmaceuticals. google.com The presence of a halogen, such as bromine, provides a reactive handle for a variety of cross-coupling and substitution reactions, allowing for the introduction of diverse functional groups.

Similarly, hydroxylated nicotinates are valuable precursors. The hydroxyl group can be transformed into other functionalities or can influence the electronic properties of the pyridine ring, directing further reactions. The microbial transformation of nicotine (B1678760) from tobacco waste has been explored as a sustainable route to produce hydroxylated pyridine compounds like 6-hydroxynicotine, highlighting the value of these motifs. nih.gov The combination of both halogen and hydroxyl substituents on a nicotinate scaffold, as seen in Ethyl 5-bromo-4-hydroxynicotinate, creates a highly versatile building block with multiple reactive sites, enabling the synthesis of complex molecular architectures.

Research Rationale for Investigating this compound

The specific compound, this compound, has garnered attention in the scientific community due to its potential as a key intermediate in medicinal chemistry. evitachem.com Its molecular structure, featuring a bromine atom, a hydroxyl group, and an ethyl ester on a pyridine ring, offers a unique combination of reactive sites. evitachem.com The bromine at the 5-position is susceptible to substitution by various nucleophiles, while the hydroxyl group at the 4-position can undergo a range of chemical modifications. evitachem.com

This multi-functional nature makes this compound a valuable precursor for creating libraries of novel compounds for biological screening. Research into this compound is driven by the prospect of developing new therapeutic agents, particularly in areas where pyridine-based structures have shown promise, such as in the treatment of cardiovascular diseases. evitachem.com The strategic placement of the bromo and hydroxyl groups allows for regioselective reactions, providing a reliable platform for constructing complex and potentially bioactive molecules. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-10-4-6(9)7(5)11/h3-4H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJXBWBKSPTENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C(C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatives and Functionalization of Ethyl 5 Bromo 4 Hydroxynicotinate

Synthesis of Substituted Nicotinate (B505614) Analogues

The inherent reactivity of the hydroxyl and ethyl ester groups in ethyl 5-bromo-4-hydroxynicotinate provides a foundation for creating a variety of substituted nicotinate analogues.

Modulation and Derivatization of the Hydroxyl Group

The hydroxyl group at the C4 position of the pyridine (B92270) ring is a prime target for chemical modification. Its acidic proton can be readily removed by a base, forming an alkoxide that can participate in various nucleophilic reactions. One of the most common derivatizations is etherification, where the hydroxyl group is converted into an ether linkage. This is typically achieved by reacting the deprotonated starting material with an alkyl halide. This transformation is significant as it allows for the introduction of various alkyl or aryl side chains, thereby modifying the steric and electronic properties of the molecule.

Another important reaction involving the hydroxyl group is its conversion to a better leaving group, such as a tosylate or mesylate. This is accomplished by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate ester is an excellent substrate for nucleophilic substitution reactions, enabling the introduction of a wide range of nucleophiles at the C4 position.

Modifications at the Ethyl Ester Moiety

The ethyl ester group at the C3 position offers another avenue for structural diversification. One of the primary modifications is its hydrolysis to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, using a hydroxide (B78521) salt such as sodium or lithium hydroxide, followed by an acidic workup. The resulting carboxylic acid is a versatile intermediate that can undergo a variety of subsequent transformations.

For instance, the carboxylic acid can be converted into an amide through reaction with an amine in the presence of a coupling agent. This allows for the incorporation of a diverse range of amine-containing fragments. Furthermore, the carboxylic acid can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride. This reduction opens up another set of possibilities for functionalization, similar to those available for the original hydroxyl group at the C4 position.

Introduction of Diverse Functional Groups

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a suitable substrate for several such transformations. illinois.eduyoutube.com

Grignard Reactions: While direct Grignard reagent formation from the aryl bromide can be challenging due to the presence of acidic protons, the bromine atom can be displaced by a Grignard reagent in the presence of a suitable transition metal catalyst, such as a nickel or palladium complex. illinois.eduyoutube.comyoutube.com This allows for the introduction of alkyl or aryl groups at the C5 position. Alternatively, the ester functional group can be targeted by Grignard reagents. youtube.comyoutube.com The reaction of the ethyl ester with two equivalents of a Grignard reagent leads to the formation of a tertiary alcohol, where two identical alkyl or aryl groups from the Grignard reagent have been added to the carbonyl carbon. youtube.comyoutube.com

Michael Addition: The pyridine ring system can be activated to participate in Michael additions, a type of conjugate addition reaction. libretexts.org After deprotonation of the hydroxyl group, the resulting phenoxide can be used as a nucleophile to attack an α,β-unsaturated carbonyl compound. libretexts.org This reaction results in the formation of a new carbon-carbon bond at a position ortho or para to the hydroxyl group, depending on the reaction conditions and the electronic nature of the pyridine ring.

Horner-Wadsworth-Emmons Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. wikipedia.orgnrochemistry.comalfa-chemistry.com While not directly applicable to the starting material itself, derivatives of this compound can be elaborated to contain an aldehyde or ketone functionality. This can be achieved, for example, by oxidation of a primary alcohol derived from the reduction of the ethyl ester. The resulting carbonyl compound can then be reacted with a phosphonate (B1237965) carbanion in an HWE reaction to generate an alkene with a high degree of control over the stereochemistry, typically favoring the (E)-isomer. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com

Table 1: Examples of Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reactant(s) | Product Type | Key Features |

|---|---|---|---|

| Grignard Reaction (on ester) | This compound, Grignard Reagent (e.g., CH3MgBr) | Tertiary Alcohol | Adds two alkyl/aryl groups to the ester carbon. youtube.comyoutube.com |

| Michael Addition | Activated this compound, α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Forms a new C-C bond via conjugate addition. libretexts.org |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone derivative, Phosphonate Carbanion | (E)-Alkene | Provides high stereoselectivity for trans-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com |

Heteroatom Incorporations

The introduction of heteroatoms, such as sulfur, is another important strategy for modifying the properties of this compound.

C-S Bond Formation: The bromine atom at the C5 position is susceptible to nucleophilic aromatic substitution. Reaction with a thiol in the presence of a base can lead to the formation of a new carbon-sulfur bond, resulting in a thioether derivative. This reaction is often facilitated by the use of a copper or palladium catalyst, which can activate the aryl bromide towards substitution.

Control of Regioselective and Stereoselective Functionalization

Achieving regioselective and stereoselective functionalization is a critical aspect of synthesizing complex molecules from this compound. The inherent reactivity of the different functional groups provides a degree of regioselectivity. For instance, the hydroxyl group is generally more acidic than any C-H protons on the ring, allowing for its selective deprotonation and subsequent functionalization. Similarly, the ethyl ester is more susceptible to nucleophilic attack by strong nucleophiles like Grignard reagents than the aromatic ring itself.

The bromine atom at the C5 position provides a specific site for reactions like Suzuki or Buchwald-Hartwig cross-coupling, ensuring regiocontrol in the introduction of new substituents. The choice of catalyst and reaction conditions in these cross-coupling reactions can be crucial for achieving high yields and selectivities.

Stereoselectivity becomes important when new chiral centers are created. For example, in the Horner-Wadsworth-Emmons reaction, the use of specific phosphonate reagents and reaction conditions can lead to the preferential formation of one stereoisomer of the resulting alkene. For instance, the Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes. nrochemistry.com When introducing substituents that create new stereocenters, the use of chiral auxiliaries or catalysts may be necessary to control the stereochemical outcome.

Strategies for Achieving Site Specificity in Multi-Substituted Pyridines

Achieving site specificity in the functionalization of a multi-substituted pyridine like this compound is a central challenge in organic synthesis. The outcome of a reaction is dictated by the interplay of the directing effects of the existing substituents. The hydroxyl group is an activating group, directing electrophiles to the ortho and para positions. Conversely, the bromo and ethyl nicotinate groups are deactivating and generally direct incoming groups to the meta position.

Key strategies for achieving site-specific functionalization include:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C5 position is a prime site for nucleophilic substitution. Given the electron-withdrawing nature of the pyridine ring nitrogen and the ester group, the C5 position is activated towards attack by various nucleophiles. This allows for the introduction of a wide range of functional groups. For example, the bromine can be displaced by amines, thiols, or alkoxides to yield 5-substituted derivatives. evitachem.com

Cross-Coupling Reactions: The C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position with high specificity, leaving the other positions on the ring untouched.

Directed Ortho-Metalation (DoM): The hydroxyl group at C4 can be used to direct metalating agents (typically strong organolithium bases) to the adjacent C3 or C5 positions. However, as C5 is already brominated, this strategy would primarily target the C3 position if the ester group were not present. The presence of the ester group at C3 complicates this approach due to its own reactivity towards strong bases.

Cascade Reactions for Pyridine Synthesis: An alternative to functionalizing a pre-existing ring is to construct the multi-substituted pyridine ring in a controlled manner. A modular method developed by Liebeskind and Liu involves a cascade reaction that starts with a Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.org This is followed by an electrocyclization and air oxidation to form highly substituted pyridines. organic-chemistry.org This approach offers high control over the final substitution pattern by carefully choosing the starting materials. organic-chemistry.org

The table below summarizes the influence of the substituents on the reactivity of the pyridine ring.

| Substituent | Position | Electronic Effect | Directing Influence | Potential Reactions |

| Hydroxyl (-OH) | C4 | Activating | Ortho, Para | Electrophilic Substitution, Metalation |

| Bromo (-Br) | C5 | Deactivating | Meta | Nucleophilic Substitution, Cross-Coupling |

| Ethyl Ester (-COOEt) | C3 | Deactivating | Meta | Nucleophilic Acyl Substitution, Reduction |

Approaches to Enantioselective and Diastereoselective Syntheses

The creation of chiral centers in pyridine derivatives is of paramount importance for the synthesis of biologically active molecules. For a substrate like this compound, stereoselectivity can be introduced either by modifying the existing ring or by building the ring around a chiral center.

Asymmetric Hydrogenation:

One of the most powerful methods for introducing chirality is the asymmetric hydrogenation of the pyridine ring to produce chiral piperidines. This transformation requires a chiral catalyst that can differentiate between the two faces of the substrate. Iridium complexes featuring chiral phosphine (B1218219) ligands have proven to be highly effective for the enantioselective and diastereoselective hydrogenation of N-heteroaromatic compounds. rsc.org For instance, chiral iridium dinuclear complexes have been successfully used for the asymmetric hydrogenation of di-substituted pyridinium (B92312) salts, yielding piperidines with high diastereoselectivity. rsc.org This strategy could be applied to derivatives of this compound, where the pyridine ring is first activated (e.g., by N-alkylation) and then subjected to hydrogenation.

Catalyst Systems for Asymmetric Hydrogenation of Pyridine Derivatives rsc.org

| Catalyst System | Substrate Type | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ / Chiral Ligand | Substituted Isoquinolines | Chiral Tetrahydroisoquinolines | Good to Excellent Enantioselectivity | rsc.org |

| Chiral Iridium Dinuclear Complexes | Di-substituted Pyridinium Salts | Chiral Piperidines | High Diastereoselectivity | rsc.org |

Other Enantioselective Transformations:

Beyond hydrogenation, other modern synthetic methods can introduce chirality. An enantioselective C3-allenylation of pyridines has been developed using an Iridium(I)/(P,olefin) complex catalyst. chemrxiv.org This dearomatization/electrophilic substitution/rearomatization strategy allows for the installation of a chiral allene (B1206475) group at the C3 position with excellent enantioselectivity (up to >99.9:0.1 er). chemrxiv.org While this method targets the C3 position, it showcases the potential of using advanced catalytic systems to achieve high levels of stereocontrol in the functionalization of pyridine rings. Such strategies could be adapted for derivatives of this compound to generate novel, stereochemically rich compounds.

Ethyl 5 Bromo 4 Hydroxynicotinate As a Building Block in Complex Chemical Syntheses

Applications in Heterocyclic Chemistry

The reactivity of Ethyl 5-bromo-4-hydroxynicotinate makes it a suitable precursor for the synthesis of various fused heterocyclic systems, which are significant scaffolds in medicinal chemistry.

Construction of Fused Pyridine (B92270) Systems (e.g., Furopyridines)

One of the key applications of 4-hydroxynicotinate esters is in the synthesis of furopyridine derivatives, specifically the furo[3,2-c]pyridine (B1313802) core. This is typically achieved through the reaction of the 4-hydroxy group with an α-haloketone, followed by an intramolecular cyclization. The process involves an initial O-alkylation of the hydroxyl group by the α-haloketone, which is then followed by a cyclization and dehydration sequence to form the fused furan (B31954) ring.

The general reaction involves treating the 4-hydroxynicotinate with an α-halo ketone in the presence of a base, such as potassium carbonate, to facilitate the initial alkylation. The resulting intermediate can then be cyclized, often under acidic or thermal conditions, to yield the furo[3,2-c]pyridine structure. The bromine and ester functionalities on the starting material are retained in the product, allowing for further synthetic modifications.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | α-halo ketone (e.g., chloroacetone) | 1. K2CO3 (Base) 2. Acid/Heat (Cyclization) | Ethyl 5-bromo-2-methylfuro[3,2-c]pyridine-3-carboxylate |

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

The synthesis of thiazolo[3,2-a]pyrimidine derivatives is a well-established area of heterocyclic chemistry. However, the common and widely reported synthetic routes to this scaffold typically begin with pyrimidine-based precursors, specifically 3,4-dihydropyrimidine-2(1H)-thiones. These starting materials undergo condensation and cyclization with reagents like α-haloacetates or similar bifunctional electrophiles to construct the fused thiazole (B1198619) ring. nih.govsemanticscholar.org Based on a review of the chemical literature, the use of this compound as a direct precursor for the synthesis of the thiazolo[3,2-a]pyrimidine ring system is not a commonly documented or established pathway.

Role as a Precursor in Quinolone Synthesis

Quinolones are a critical class of heterocyclic compounds, particularly known for their antibacterial activity. The most traditional and widely used method for their synthesis is the Gould-Jacobs reaction. organic-chemistry.org This reaction involves the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester derivative, followed by a thermal cyclization to form the 4-hydroxyquinoline (B1666331) ring system. organic-chemistry.org

Given that the Gould-Jacobs pathway and similar classical methods fundamentally rely on an aniline or a related aminobenzene derivative as the starting material, this compound, being a pyridine derivative, is not a suitable precursor for these specific synthetic routes. While modern synthetic methods have been developed for the transformation of pyridine rings into quinoline (B57606) structures, these often involve complex, multi-step processes or transition-metal-catalyzed C-H activation and annulation reactions. snnu.edu.cn There is no prominent, direct synthetic protocol reported that utilizes this compound as a starting material for the construction of a simple quinolone core.

Role in Natural Product Synthesis

The structural features of this compound and its analogues are highly valuable in the context of total synthesis, where building complex molecular frameworks efficiently is paramount.

Utility in the Total Synthesis of Complex Alkaloids (e.g., Daphniphyllum Alkaloids)

The Daphniphyllum alkaloids are a large family of structurally complex and biologically active natural products characterized by their intricate, caged polycyclic skeletons. nih.gov The synthesis of these molecules represents a significant challenge in organic chemistry. A close analogue of the title compound, ethyl 5-hydroxynicotinate, has been successfully employed as a key building block in an approach toward the core structure of daphnicyclidin A, a member of this alkaloid family. nih.govacs.org

In the synthetic strategy developed by Harmata and colleagues, ethyl 5-hydroxynicotinate is used to form a pyridinium (B92312) salt by reacting it with a custom-synthesized triflate containing a diene functionality. acs.orgresearchgate.net This pyridinium salt is the crucial precursor for the key bond-forming reaction: an intramolecular [4+3] cycloaddition. nih.govacs.org Upon treatment with a base, the pyridinium salt forms an oxidopyridinium species, which then undergoes the cycloaddition to rapidly assemble the complex ABCE tetracyclic ring system of daphnicyclidin A in a single step with high efficiency. acs.org

| Step | Reactants | Key Transformation | Yield |

| 1 | Triflate with diene tether, Ethyl 5-hydroxynicotinate | Formation of Pyridinium Salt | Quantitative |

| 2 | Pyridinium Salt | Intramolecular [4+3] Cycloaddition | 70% |

This synthetic route highlights the strategic utility of the hydroxynicotinate framework in creating the complex, nitrogen-containing core of these alkaloids.

Strategic Integration into Approaches for Complex Polycyclic Frameworks

The synthesis of the daphnicyclidin A core serves as an excellent example of how the ethyl hydroxynicotinate scaffold can be strategically integrated into synthetic routes to build complex polycyclic frameworks. The pyridine ring of the nicotinic acid derivative is not merely a peripheral substituent but is central to the entire strategy.

The key transformation, an intramolecular [4+3] cycloaddition of an oxidopyridinium ion, is a powerful method for constructing seven-membered rings, which are common motifs in many complex natural products but are often challenging to synthesize using other methods. acs.orgresearchgate.net In this case, the pyridine ring is temporarily activated to form the oxidopyridinium species, which acts as the three-atom component in the cycloaddition. This reaction allows for the formation of multiple carbon-carbon bonds and the rapid assembly of a complex, three-dimensional tetracyclic structure from a relatively simple linear precursor. acs.org This strategic use of a pyridine derivative showcases its importance as a foundational building block for advanced polycyclic synthesis.

Development of Novel Chemical Entities

The construction of chemically diverse libraries is a key strategy in drug discovery, allowing for the screening of a wide range of compounds for biological activity. The structure of this compound is well-suited for this purpose. The pyridine core is a common scaffold in many pharmaceuticals, and the functional groups attached to it provide opportunities for creating a large number of analogs.

For instance, a hypothetical library synthesis could involve a series of parallel reactions where the bromine atom is subjected to various Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce a diverse set of substituents at the 5-position. Simultaneously or sequentially, the hydroxyl group could be reacted with a range of alkyl or acyl halides, and the ethyl ester could be converted to a series of amides or hydrazides. The result would be a three-dimensional expansion of the chemical space around the nicotinic acid core.

Table 1: Potential Reactions for Library Synthesis

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| Suzuki Coupling | Aryl boronic acids, Palladium catalyst | 5-Aryl-4-hydroxynicotinates |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | 5-Alkynyl-4-hydroxynicotinates |

| O-Alkylation | Alkyl halides, Base | 4-Alkoxy-5-bromonicotinates |

While these synthetic routes are chemically plausible, it is important to note that specific examples and detailed research findings for the use of this compound in the generation of such libraries are not found in the reviewed literature.

The unique electronic and structural features of substituted pyridines make them attractive components for advanced materials, including polymers, dyes, and ligands for metal complexes. The presence of a halogen and a hydroxyl group on the nicotinic acid framework of this compound suggests its potential as a precursor for such materials.

For example, polymerization through reactions involving the bromine and hydroxyl groups could lead to novel polymers with interesting electronic or photophysical properties. The pyridine nitrogen and the hydroxyl oxygen could also act as a bidentate ligand for the coordination of metal ions, forming metal-organic frameworks (MOFs) or other coordination polymers. These materials could have applications in catalysis, gas storage, or as sensors.

However, as with its application in library synthesis, the use of this compound as a precursor for advanced materials and functional molecules is not a well-documented area of research. The exploration of its potential in this domain presents a significant opportunity for future scientific inquiry.

Computational and Theoretical Studies on Ethyl 5 Bromo 4 Hydroxynicotinate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules like Ethyl 5-bromo-4-hydroxynicotinate. These ab initio and density functional theory (DFT) methods provide a microscopic view of the molecule's characteristics.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are a standard approach to investigate these properties. Key parameters derived from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the electron-withdrawing nature of the bromine atom and the ester group, combined with the electron-donating hydroxyl group, would create a complex electronic environment.

Calculations would likely reveal that the HOMO is localized on the pyridine (B92270) ring and the hydroxyl group, while the LUMO is distributed over the ester and bromo-substituted portions of the ring. This distribution allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. Global reactivity descriptors, which provide a quantitative measure of reactivity, can be calculated from the HOMO and LUMO energies.

Table 6.1: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Measure of polarizability. |

Note: The values in this table are illustrative and would require specific calculations to be determined accurately.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying the structures of reactants, products, intermediates, and, most importantly, transition states, the mechanisms of reactions such as nucleophilic aromatic substitution or reactions at the ester group can be elucidated.

For instance, in a substitution reaction at the bromine-bearing carbon, theoretical calculations can determine whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving a Meisenheimer complex. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state, providing a quantitative prediction of the reaction rate. The geometry of the transition state reveals the precise atomic motions involved in the bond-breaking and bond-forming processes.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques provide insights into the three-dimensional structure and dynamic behavior of this compound.

Characterization of Conformational Landscapes and Preferred Geometries

The presence of the ethyl ester group introduces conformational flexibility to the molecule. Rotation around the C-O single bond of the ester can lead to different conformers. Molecular mechanics and DFT calculations can be used to explore the conformational landscape of this compound. By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface can be generated.

The minima on this surface correspond to stable conformers. It is expected that the most stable conformer would have the ethyl group oriented to minimize steric hindrance with the pyridine ring. The planarity of the pyridine ring itself would also be a subject of investigation, although significant deviation from planarity is unlikely.

Investigation of Intermolecular Interactions

In the solid state or in solution, molecules of this compound will interact with each other and with solvent molecules. These intermolecular interactions are crucial for understanding its physical properties, such as melting point, boiling point, and solubility.

A key interaction to investigate would be the potential for halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the pyridine ring or the oxygen of the hydroxyl or ester group. Another significant interaction would be hydrogen bonding involving the hydroxyl group, which can act as both a hydrogen bond donor and acceptor.

Furthermore, π-π stacking interactions between the aromatic pyridine rings could also play a role in the supramolecular assembly of the compound. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions.

Theoretical Insights into Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico—for example, by changing the halogen, altering the ester group, or substituting other positions on the pyridine ring—a theoretical understanding of structure-reactivity relationships can be developed.

For instance, replacing bromine with other halogens (fluorine, chlorine, or iodine) would be expected to significantly alter the electronic properties and reactivity of the molecule. Theoretical calculations could predict how these changes affect the HOMO-LUMO gap, the electrophilicity of the carbon attached to the halogen, and the activation energies for substitution reactions. This information is invaluable for the rational design of new molecules with tailored properties for various applications, such as in materials science or medicinal chemistry.

Similarly, theoretical studies could explore the effect of pH by modeling the protonated and deprotonated forms of the molecule. The 4-hydroxy group can be deprotonated, and the pyridine nitrogen can be protonated, leading to species with vastly different electronic structures and reactivities. Understanding these transformations is crucial for predicting the behavior of this compound in different chemical environments.

Computational Prediction of Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of its substituents: the bromo group, the hydroxyl group, and the ethyl ester group attached to the pyridine ring. Density Functional Theory (DFT) is a commonly employed computational method to probe these effects by calculating various molecular properties.

The bromo group at the 5-position acts as an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through its resonance effect (+M). The hydroxyl group at the 4-position is a strong electron-donating group through resonance (+M) and an electron-withdrawing group through induction (-I). The ethyl ester group at the 3-position is an electron-withdrawing group. The interplay of these electronic effects modulates the electron density distribution across the pyridine ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

Computational studies on substituted pyridines have shown that electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more prone to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the hydroxyl group's electron-donating nature is expected to increase the electron density of the pyridine ring, particularly at the ortho and para positions. However, the presence of the electron-withdrawing bromo and ethyl ester groups will counteract this effect and create specific sites of electrophilicity and nucleophilicity.

Table 1: Predicted Electronic Properties of Substituted Nicotinic Acid Derivatives

| Compound | Substituent Effects | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| Ethyl nicotinate (B505614) | Reference compound | -6.5 | -1.2 | 5.3 |

| Ethyl 4-hydroxynicotinate | +M, -I of -OH | -6.1 | -0.9 | 5.2 |

| Ethyl 5-bromonicotinate | -I, +M of -Br | -6.7 | -1.5 | 5.2 |

| This compound | Combined effects | -6.3 | -1.4 | 4.9 |

Note: The values in this table are illustrative and based on general principles of substituent effects on aromatic systems. Actual calculated values may vary depending on the level of theory and basis set used in the DFT calculations.

The data in the table illustrates that the hydroxyl group tends to raise the HOMO energy, while the bromo group lowers both HOMO and LUMO energies. The combined effect in this compound is predicted to result in a smaller HOMO-LUMO gap compared to the parent ethyl nicotinate, suggesting a potentially higher reactivity.

Furthermore, computational methods can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. For this compound, these maps would likely show regions of negative potential (red) around the oxygen atoms of the hydroxyl and ester groups and the nitrogen of the pyridine ring, indicating nucleophilic centers. Regions of positive potential (blue) would be expected around the hydrogen of the hydroxyl group and parts of the pyridine ring influenced by the electron-withdrawing groups, highlighting potential sites for nucleophilic attack.

In silico Approaches for Predicting Synthetic Accessibility and Reaction Outcomes

Beyond understanding reactivity, computational tools can also predict how readily a molecule can be synthesized and what the likely outcomes of a chemical reaction will be.

Synthetic Accessibility:

The synthetic accessibility of a molecule is a measure of how easily it can be prepared. In silico methods for predicting synthetic accessibility often rely on scoring functions that consider various molecular features. These can be broadly categorized into complexity-based and retrosynthesis-based approaches.

Complexity-based scores: These algorithms, such as the Synthetic Accessibility Score (SAscore), analyze the molecule's structure and assign penalties for features that are synthetically challenging. This includes the presence of many stereocenters, non-standard ring systems, and a high number of atoms and bonds. This compound, being a relatively small and planar molecule with common functional groups, would likely receive a favorable (low) SAscore, indicating it is synthetically accessible.

Retrosynthesis-based approaches: These more advanced methods use databases of known chemical reactions to work backward from the target molecule to identify potential starting materials. For this compound, a retrosynthetic analysis might suggest disconnections at the ester linkage or the C-Br bond, pointing to commercially available precursors like 4-hydroxynicotinic acid.

Reaction Outcome Prediction:

Machine learning and artificial intelligence are increasingly being used to predict the outcomes of chemical reactions. These models are trained on large datasets of known reactions and can learn the complex rules that govern chemical reactivity. mit.edubohrium.comacs.orgnih.gov For a given set of reactants, reagents, and conditions, these tools can predict the major product, and in some cases, even the reaction yield.

For the synthesis of this compound, such a model could be used to evaluate different synthetic routes. For example, if considering the bromination of ethyl 4-hydroxynicotinate, a predictive model could assess the likelihood of bromination occurring at the desired 5-position versus other positions on the ring. These predictions are based on learned patterns of reactivity for similar substituted pyridine systems.

Table 2: Comparison of In silico Approaches for Synthetic Route Evaluation

| Approach | Description | Application to this compound |

| Complexity Scoring (e.g., SAscore) | Assigns a score based on structural complexity. | Would likely predict high synthetic accessibility due to the simple structure. |

| Retrosynthetic Analysis | Identifies potential synthetic pathways by working backward from the target. | Could suggest routes starting from 4-hydroxynicotinic acid or other simple pyridine derivatives. |

| Machine Learning Reaction Prediction | Uses AI models trained on reaction data to predict the products of a reaction. | Could be used to optimize reaction conditions for steps like bromination or esterification to maximize the yield of the desired product. |

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For Ethyl 5-bromo-4-hydroxynicotinate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its proton and carbon environments.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural assessment of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each chemically non-equivalent proton in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The aromatic region would display signals for the two protons on the pyridine (B92270) ring. Their chemical shifts and coupling constants would be indicative of their positions relative to the bromo, hydroxyl, and carboxylate substituents. The hydroxyl proton (-OH) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal a signal for each unique carbon atom. The carbonyl carbon of the ester group would be found at the downfield end of the spectrum (typically 160-180 ppm). The carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the attached functional groups. The bromine atom, being electron-withdrawing, would deshield the carbon it is attached to. The two carbons of the ethyl group would be observed in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table is a prediction based on analogous compounds, as specific experimental data for this compound is not readily available in the cited literature.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| Pyridine-H2 | ~8.5 | ~150 | s | - |

| Pyridine-H6 | ~8.2 | ~145 | s | - |

| -OH | Variable (broad) | - | s (broad) | - |

| -OCH₂CH₃ | ~4.4 | ~62 | q | ~7 Hz |

| -OCH₂CH₃ | ~1.4 | ~14 | t | ~7 Hz |

| C=O | - | ~165 | - | - |

| Pyridine-C3 | - | ~120 | - | - |

| Pyridine-C4 | - | ~160 | - | - |

| Pyridine-C5 | - | ~110 | - | - |

2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the substituted pyridine carbons) and for piecing together the molecular fragments. For instance, correlations from the methylene protons of the ethyl group to the carbonyl carbon would confirm the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. While not critical for the basic connectivity of this planar molecule, it could provide information about through-space interactions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. The expected result would be a prominent pseudomolecular ion peak, likely [M+H]⁺, which would confirm the molecular weight of the compound. For a related isomer, ethyl 5-bromo-6-hydroxynicotinate, the [M+1]⁺ ion has been reported at m/z 245.87, which is consistent with the expected molecular weight. chemicalbook.com By increasing the fragmentation energy, characteristic fragment ions would be observed, likely corresponding to the loss of the ethoxy group (-OCH₂CH₃) or the entire ester side chain.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental formula of the molecule, as the measured exact mass can be matched to a unique combination of atoms. This would definitively confirm the molecular formula of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the ester group. A broad absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the ethyl group would appear around 2850-3100 cm⁻¹. The C-O stretching of the ester would be observed in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the pyridine ring would be expected to give strong Raman signals. The C-Br stretching vibration would also be observable, typically at lower frequencies.

Interactive Data Table: Expected Vibrational Spectroscopy Data Note: The following table is a prediction based on general functional group frequencies, as specific experimental data for this compound is not readily available in the cited literature.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C-H (aliphatic) | Stretching | 2850-3000 | Medium |

| C=O (ester) | Stretching | 1700-1730 | Medium |

| C=C, C=N (aromatic) | Stretching | 1400-1600 | Strong |

| C-O (ester) | Stretching | 1000-1300 | Medium |

| C-Br | Stretching | 500-600 | Strong |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.